1-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)azepane
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Overview
Description
1-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)azepane is a complex organic compound that features a unique combination of a thiazole ring, a chlorophenyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)azepane typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group. The final step involves the sulfonylation of the azepane ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
1-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)azepane has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **1-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine
- **1-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine
Uniqueness
1-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)azepane is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its azepane ring, in particular, differentiates it from similar compounds with piperidine or morpholine rings, potentially leading to different reactivity and biological activity.
Properties
Molecular Formula |
C21H21ClN2O2S2 |
---|---|
Molecular Weight |
433.0 g/mol |
IUPAC Name |
4-[3-(azepan-1-ylsulfonyl)phenyl]-2-(4-chlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C21H21ClN2O2S2/c22-18-10-8-16(9-11-18)21-23-20(15-27-21)17-6-5-7-19(14-17)28(25,26)24-12-3-1-2-4-13-24/h5-11,14-15H,1-4,12-13H2 |
InChI Key |
JCBUYVBSZVAROU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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